2-bromo-N-(1-cyanocyclohexyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

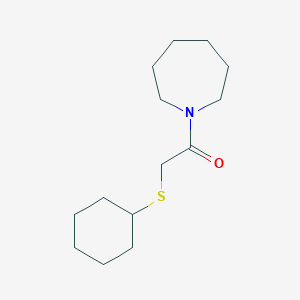

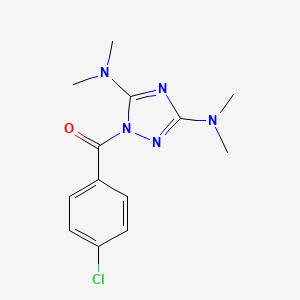

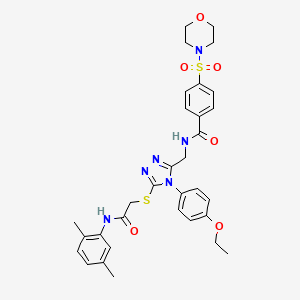

“2-bromo-N-(1-cyanocyclohexyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a cyclohexyl group, which is a cycloalkane with the formula C6H11. The molecule also contains a bromine atom and a nitrile group, which is a functional group with the formula -C≡N .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzene ring (from the benzamide), a cyclohexane ring (from the cyclohexyl group), a bromine atom, and a nitrile group. The exact 3D structure would depend on the specific arrangement and orientation of these groups .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Some general properties can be inferred from its functional groups. For example, the presence of a carboxamide group suggests that the compound may form hydrogen bonds, while the bromine atom may make the compound relatively heavy and polar .Aplicaciones Científicas De Investigación

Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes

A study by Tran et al. (2014) introduces copper-catalyzed reactions of alkanes with amides and imides to form N-alkyl products, shedding light on potential applications of related compounds in chemical synthesis and functionalization processes. This research provides insights into the mechanism of amidation, potentially relevant to compounds like 2-bromo-N-(1-cyanocyclohexyl)benzamide in functionalizing alkanes (Tran, Li, Driess, & Hartwig, 2014).

Platinum Nanoparticle Shape Effects on Benzene Hydrogenation Selectivity

Bratlie et al. (2007) explored how the shape of Pt nanoparticles affects the catalytic selectivity in benzene hydrogenation, resulting in products like cyclohexane. This study might indirectly inform on the reactivity and potential catalytic applications of benzamide derivatives in similar contexts (Bratlie, Lee, Komvopoulos, Yang, & Somorjai, 2007).

5H-Oxazol-4-ones as Building Blocks for Asymmetric Synthesis

Trost, Dogra, and Franzini (2004) demonstrated the use of 5H-alkyl-2-phenyl-oxazol-4-ones, obtained from benzamides, as building blocks in asymmetric synthesis. This research could be relevant for understanding the synthetic versatility of benzamide derivatives, including this compound, in producing alpha-hydroxycarboxylic acid derivatives (Trost, Dogra, & Franzini, 2004).

Palladium-catalyzed Carbonylative Synthesis of N-(2-cyanoaryl)benzamides

Wu et al. (2014) developed a method for synthesizing N-(2-cyanoaryl)benzamides, highlighting the synthetic utility of benzamide derivatives in organic synthesis and potential applications in creating complex organic molecules. The study may offer insights into the reactivity and applications of compounds similar to this compound (Wu, Oschatz, Sharif, Beller, & Langer, 2014).

Propiedades

IUPAC Name |

2-bromo-N-(1-cyanocyclohexyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-7-3-2-6-11(12)13(18)17-14(10-16)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAJAOJPINICFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2366171.png)

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)

![(2S,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2366175.png)

![1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B2366183.png)